
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H18F2N4O2S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds related to 1,3,4-oxadiazoles, similar to the specified chemical, have shown significant antifungal properties. For instance, 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones have demonstrated fungitoxic action against strains like A. niger and F. oxyporum (Mishra, Singh, & Wahab, 2000). These findings suggest potential applications of similar compounds in addressing agricultural and medical fungal challenges.
Synthesis of Heterocyclic Systems
Research has shown that compounds including 1,3,4-oxadiazole heterocyclic systems, akin to the compound , can be synthesized using multicomponent reactions under mild conditions (Brockmeyer, Gerven, Saak, & Martens, 2014). This method's tolerance for many functional groups highlights its utility in creating diverse chemical structures for various applications, such as in material science and pharmaceuticals.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazoles, similar to the target compound, have been utilized in developing efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off (Jin et al., 2014). This research opens avenues for using such compounds in enhancing the performance and efficiency of electronic displays and lighting systems.
Potential in Biological Activities
Urea derivatives, closely related to the specified chemical structure, have been explored for various biological activities. For instance, urea and thiourea derivatives bearing 1,2,4-oxadiazole rings have shown activities such as anti-inflammatory, antiviral, and antimicrobial (Ölmez & Waseer, 2020). This indicates the potential of the given compound in pharmaceutical research and development.
Fungitoxicity
Similar compounds, particularly fluorinated 1,2,4-Triazolo- and Thiadiazolo[3,2-b]-1,3,4-oxadiazoles, have been evaluated for their fungitoxic activity against various strains, showing promising results (Singh et al., 2001). This suggests the potential application of the compound in developing new fungicides.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c20-13-4-5-15(14(21)10-13)22-18(26)24-19(7-2-1-3-8-19)17-23-16(25-27-17)12-6-9-28-11-12/h4-6,9-11H,1-3,7-8H2,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOMFSZWJOMCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

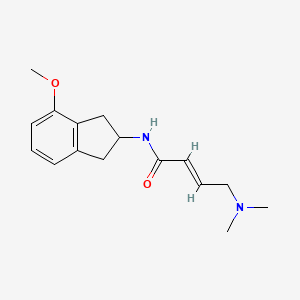
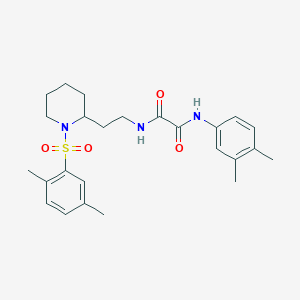

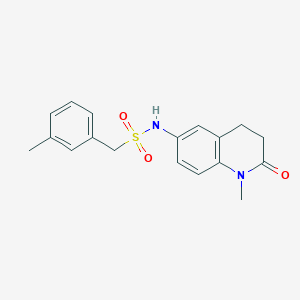
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)
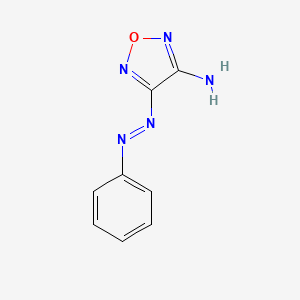
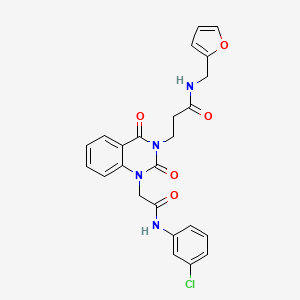
![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)
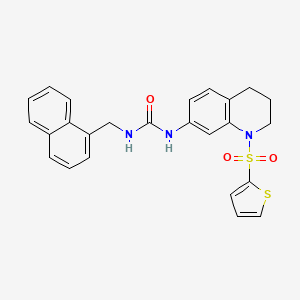

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)